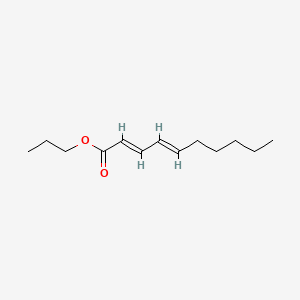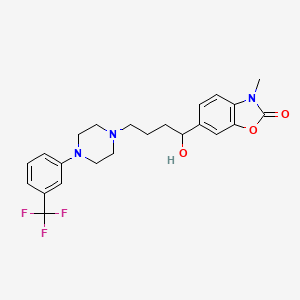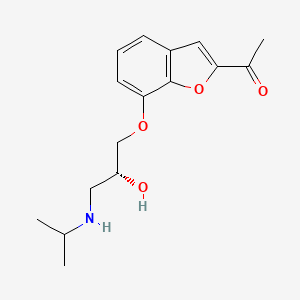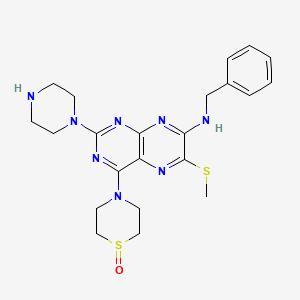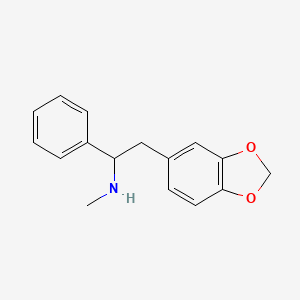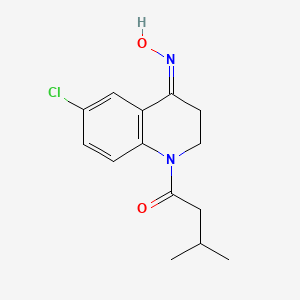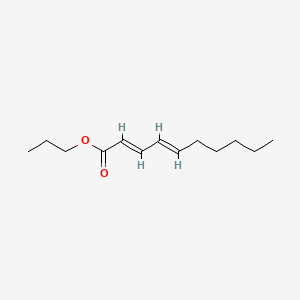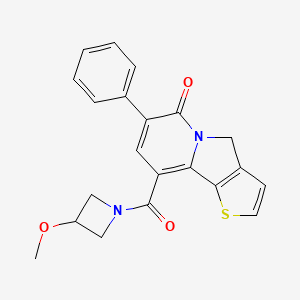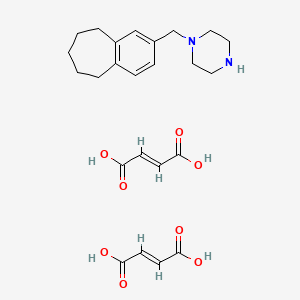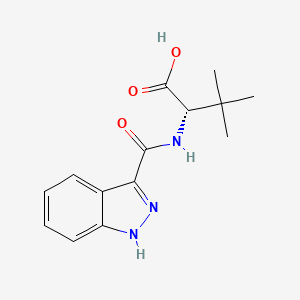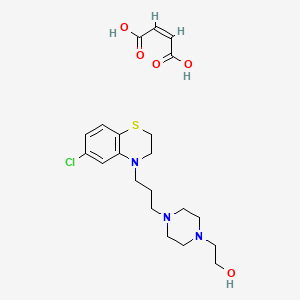
4-(3-(6-Chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-1-piperazineethanol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate is a complex organic compound known for its diverse applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate typically involves multiple steps, starting with the preparation of the benzothiazine intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazineethanol: A simpler analog with similar structural features but lacking the benzothiazine moiety.
4-(3-(6-Chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-1-piperazineethanol: A closely related compound without the maleate group.
Uniqueness
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.
Propiedades
Número CAS |
102233-17-0 |
|---|---|
Fórmula molecular |
C21H30ClN3O5S |
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[4-[3-(6-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H26ClN3OS.C4H4O4/c18-15-2-3-17-16(14-15)21(11-13-23-17)5-1-4-19-6-8-20(9-7-19)10-12-22;5-3(6)1-2-4(7)8/h2-3,14,22H,1,4-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
OUMLDPRCICENNN-BTJKTKAUSA-N |
SMILES isomérico |
C1CN(CCN1CCCN2CCSC3=C2C=C(C=C3)Cl)CCO.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCCN2CCSC3=C2C=C(C=C3)Cl)CCO.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
